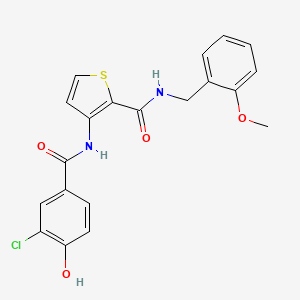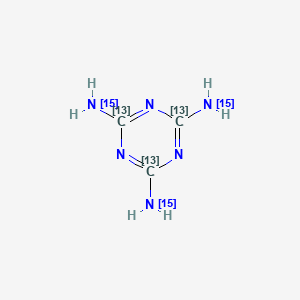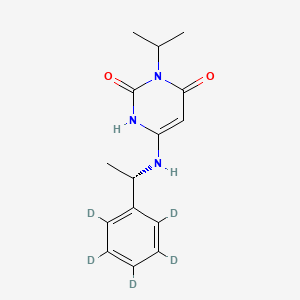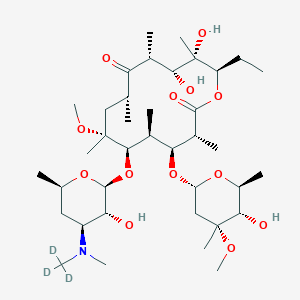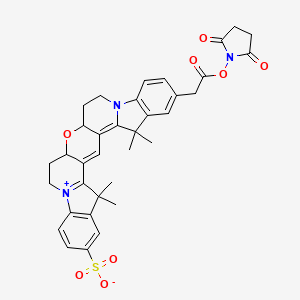
Cy3B NHS Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy3B N-hydroxysuccinimide ester is a highly fluorescent dye belonging to the cyanine dye family. It is an improved version of the Cy3 dye, known for its significantly increased fluorescence quantum yield and photostability. Cy3B N-hydroxysuccinimide ester is widely used for labeling proteins, nucleic acids, and other biological molecules for fluorescence imaging and other fluorescence-based biochemical analyses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3B N-hydroxysuccinimide ester involves the reaction of Cy3B dye with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of Cy3B N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistent performance of the dye. The final product is often purified using chromatographic techniques to remove any impurities .
化学反应分析
Types of Reactions
Cy3B N-hydroxysuccinimide ester primarily undergoes substitution reactions, specifically acylation reactions with primary amines. This reaction forms a stable amide bond between the dye and the target molecule .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Major Products
The major product of the reaction between Cy3B N-hydroxysuccinimide ester and primary amines is a conjugate where the dye is covalently attached to the target molecule via an amide bond .
科学研究应用
Cy3B N-hydroxysuccinimide ester is extensively used in various scientific research fields:
Chemistry: Used for labeling and detecting specific molecules in complex mixtures.
Biology: Employed in fluorescence microscopy and flow cytometry to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect biomarkers and monitor disease progression.
Industry: Applied in the development of biosensors and other analytical devices .
作用机制
The mechanism of action of Cy3B N-hydroxysuccinimide ester involves the formation of a stable amide bond between the dye and primary amines on target biomolecules. This covalent attachment ensures that the dye remains firmly bound to the target, allowing for accurate and reliable fluorescence detection. The dye’s high fluorescence quantum yield and photostability make it ideal for long-term imaging and analysis .
相似化合物的比较
Similar Compounds
Cy3 N-hydroxysuccinimide ester: An earlier version of the dye with lower fluorescence quantum yield and photostability.
Cy5 N-hydroxysuccinimide ester: Another cyanine dye with different spectral properties, used for similar applications.
Alexa Fluor 546 N-hydroxysuccinimide ester: A dye with similar applications but different chemical structure and properties
Uniqueness
Cy3B N-hydroxysuccinimide ester stands out due to its superior fluorescence quantum yield and photostability compared to Cy3 and other similar dyes. This makes it particularly useful for applications requiring high sensitivity and long-term imaging .
属性
分子式 |
C35H35N3O8S |
|---|---|
分子量 |
657.7 g/mol |
IUPAC 名称 |
24-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate |
InChI |
InChI=1S/C35H35N3O8S/c1-34(2)23-15-19(16-31(41)46-38-29(39)9-10-30(38)40)5-7-25(23)36-13-11-27-21(32(34)36)18-22-28(45-27)12-14-37-26-8-6-20(47(42,43)44)17-24(26)35(3,4)33(22)37/h5-8,15,17-18,27-28H,9-14,16H2,1-4H3 |
InChI 键 |
PLHHGVSUNRYQLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)CC(=O)ON3C(=O)CCC3=O)N4C1=C5C=C6C(CC[N+]7=C6C(C8=C7C=CC(=C8)S(=O)(=O)[O-])(C)C)OC5CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
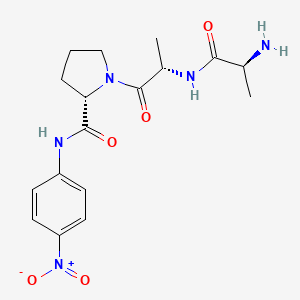
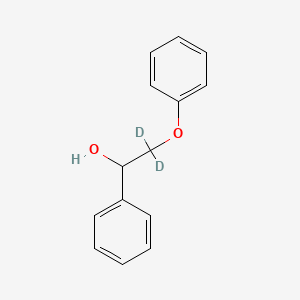
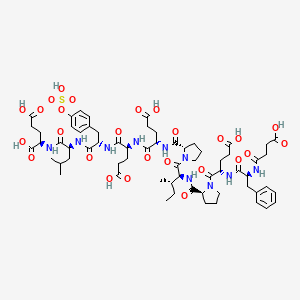
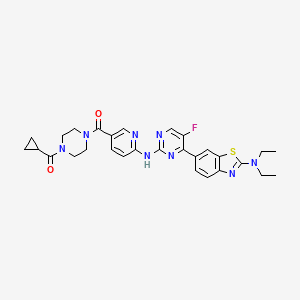
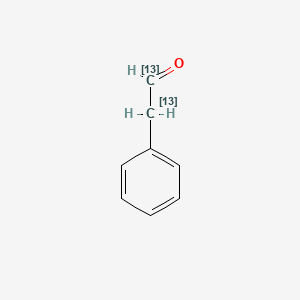
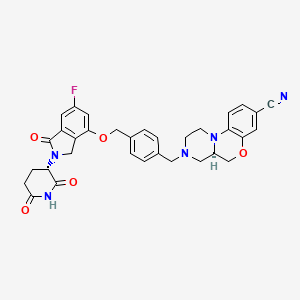
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)
